

# Application Notes and Protocols for Ag85-Induced T-Cell Proliferation Assays

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

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## Introduction

The Antigen 85 (Ag85) complex, composed of three proteins (Ag85A, Ag85B, and Ag85C), is a major secretory product of *Mycobacterium tuberculosis* (Mtb).<sup>[1][2]</sup> These proteins are crucial for the synthesis of the mycobacterial cell wall and are potent activators of the host immune response.<sup>[3][4]</sup> Specifically, the Ag85 complex elicits a strong T-cell mediated immune response, making it a key antigen in tuberculosis (TB) research and a promising candidate for vaccine development.<sup>[1][2][4]</sup> T-cell proliferation assays using Ag85 are vital for evaluating vaccine efficacy, diagnosing Mtb infection, and studying the mechanisms of cellular immunity in TB. These assays typically measure the expansion of Ag85-specific T-cells following stimulation with the antigen.

This document provides detailed protocols and application notes for conducting T-cell proliferation assays using Ag85, with a focus on the Carboxyfluorescein Succinimidyl Ester (CFSE) dilution method followed by flow cytometry.

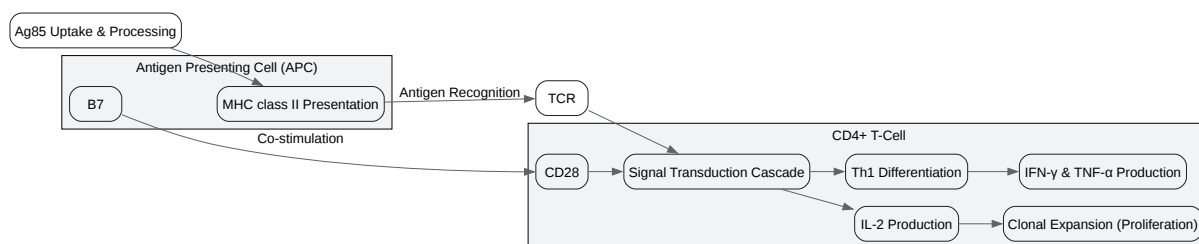
## Principle of the Assay

The CFSE-based T-cell proliferation assay is a robust method for tracking cell division.<sup>[5][6][7]</sup> CFSE is a fluorescent dye that passively diffuses into cells and covalently binds to intracellular proteins.<sup>[5]</sup> Upon cell division, the dye is distributed equally between the two daughter cells, leading to a halving of the fluorescence intensity with each generation.<sup>[5]</sup> This allows for the

quantitative analysis of cell proliferation by flow cytometry, where distinct peaks represent successive generations of divided cells.[5][8] In the context of Ag85, peripheral blood mononuclear cells (PBMCs) from an individual previously exposed to Mtb will contain memory T-cells that recognize Ag85. Upon in vitro stimulation with Ag85, these specific T-cells will proliferate, and the extent of this proliferation can be quantified.

## Signaling Pathway

The recognition of Ag85 by T-cells initiates a signaling cascade that leads to T-cell activation and proliferation. Antigen-presenting cells (APCs), such as macrophages or dendritic cells, process the Ag85 protein and present its peptides on Major Histocompatibility Complex (MHC) class II molecules. These peptide-MHC complexes are recognized by the T-cell receptor (TCR) on CD4+ T-helper cells. This interaction, along with co-stimulatory signals (e.g., CD28/B7), triggers a series of intracellular events, leading to the production of cytokines like Interleukin-2 (IL-2), which drives clonal expansion of the Ag85-specific T-cells. The resulting effector T-cells, primarily of the Th1 phenotype, produce cytokines such as interferon-gamma (IFN- $\gamma$ ) and tumor necrosis factor-alpha (TNF- $\alpha$ ), which are crucial for controlling Mtb infection.[1]



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Figure 1. Simplified signaling pathway of Ag85-induced T-cell activation.

## Experimental Protocol

This protocol details the steps for a CFSE-based T-cell proliferation assay using recombinant Ag85B as the stimulating antigen.

## Materials and Reagents

- Peripheral Blood Mononuclear Cells (PBMCs)
- Recombinant Ag85B protein (e.g., from *M. tuberculosis*)
- Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
- Phosphate Buffered Saline (PBS)
- Ficoll-Paque PLUS
- CellTrace™ CFSE Cell Proliferation Kit
- Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (as a positive control)
- Flow cytometry antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)
- Viability dye (e.g., 7-AAD or propidium iodide)
- 96-well round-bottom cell culture plates

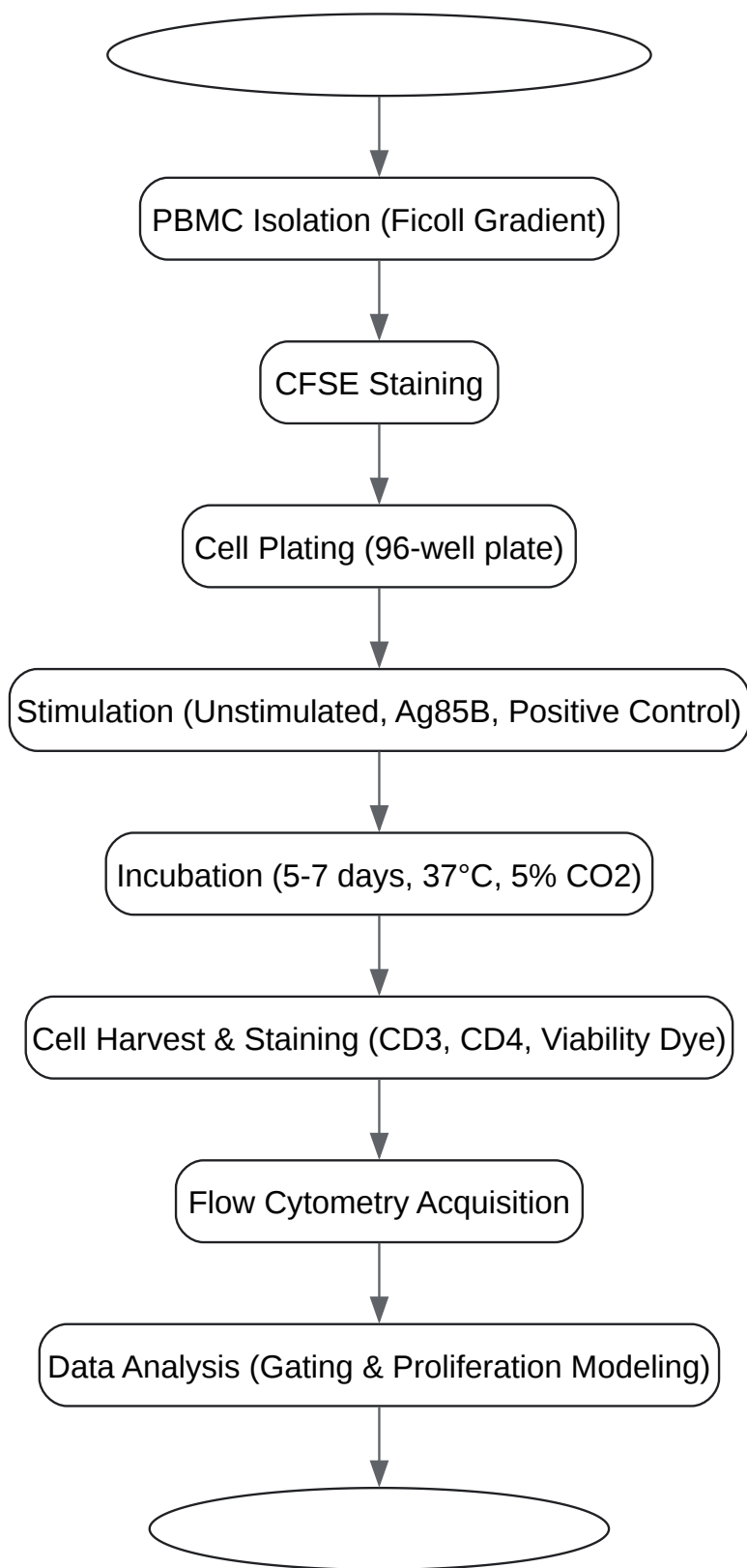
## Step-by-Step Methodology

- Isolation of PBMCs:
  - Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation following the manufacturer's instructions.[8]
  - Wash the isolated PBMCs twice with PBS.
  - Resuspend the cells in complete RPMI-1640 medium and perform a cell count. Adjust the cell concentration to  $1 \times 10^7$  cells/mL.

- CFSE Staining:
  - Centrifuge the PBMC suspension and resuspend the cell pellet in pre-warmed PBS at a concentration of  $1 \times 10^7$  cells/mL.
  - Add CFSE stock solution to the cell suspension to a final concentration of 1-5  $\mu\text{M}$ . The optimal concentration should be determined empirically.[6]
  - Incubate for 10 minutes at  $37^\circ\text{C}$ , protected from light.[9]
  - Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.
  - Incubate for 5 minutes on ice.
  - Wash the cells twice with complete RPMI-1640 medium to remove any unbound CFSE.
  - Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of  $2 \times 10^6$  cells/mL.
- Cell Culture and Stimulation:
  - Plate 100  $\mu\text{L}$  of the CFSE-labeled cell suspension ( $2 \times 10^5$  cells) into each well of a 96-well round-bottom plate.
  - Prepare the following conditions in triplicate:
    - Unstimulated Control: Add 100  $\mu\text{L}$  of complete RPMI-1640 medium.
    - Ag85B Stimulation: Add 100  $\mu\text{L}$  of Ag85B protein diluted in complete RPMI-1640 medium to a final concentration of 5-10  $\mu\text{g/mL}$ . The optimal antigen dose may need to be titrated.[10]
    - Positive Control: Add 100  $\mu\text{L}$  of PHA (final concentration 5  $\mu\text{g/mL}$ ) or anti-CD3/CD28 beads.
  - Incubate the plate for 5-7 days at  $37^\circ\text{C}$  in a humidified 5%  $\text{CO}_2$  incubator. The optimal incubation time can vary.[6]

- Flow Cytometry Analysis:
  - After incubation, harvest the cells from each well.
  - Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
  - Stain the cells with fluorescently-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and a viability dye for 30 minutes on ice in the dark.
  - Wash the cells again with FACS buffer.
  - Resuspend the cells in FACS buffer for acquisition on a flow cytometer.
  - Acquire a sufficient number of events (e.g., 50,000-100,000 live lymphocyte events) for robust analysis.

## Experimental Workflow Diagram



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Figure 2. Experimental workflow for the Ag85 T-cell proliferation assay.

## Data Presentation and Analysis

Flow cytometry data should be analyzed using appropriate software (e.g., FlowJo, FCS Express).

- Gating Strategy:
  - First, gate on lymphocytes based on forward and side scatter properties.
  - Next, exclude doublets to ensure single-cell analysis.
  - Then, gate on live cells using the viability dye.
  - From the live singlet lymphocyte population, identify CD3+ T-cells.
  - Further gate on CD4+ and CD8+ T-cell subsets.
  - Finally, analyze the CFSE fluorescence histogram for each T-cell subset.
- Proliferation Analysis:
  - In the CFSE histogram of the unstimulated control, the majority of cells should appear as a single bright peak, representing the non-proliferating parent generation.
  - In the Ag85B-stimulated and positive control samples, a series of peaks with progressively lower CFSE intensity will indicate cell proliferation.
  - Use the proliferation analysis platform in your software to model the peaks and calculate various proliferation metrics.

## Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the assay.

Table 1: Percentage of Proliferating T-Cells

| Condition              | % Proliferating CD4+ T-Cells (Mean $\pm$ SD) | % Proliferating CD8+ T-Cells (Mean $\pm$ SD) |
|------------------------|--|--|
| Unstimulated           | 1.2 $\pm$ 0.4                                | 0.8 $\pm$ 0.3                                |
| Ag85B (10 $\mu$ g/mL)  | 15.7 $\pm$ 2.1                               | 5.3 $\pm$ 1.2                                |
| Positive Control (PHA) | 85.4 $\pm$ 5.6                               | 70.1 $\pm$ 6.8                               |

Table 2: Proliferation Indices of T-Cell Subsets

The Proliferation Index is the average number of divisions that a responding cell has undergone.

| Condition              | Proliferation Index of CD4+ T-Cells (Mean $\pm$ SD) | Proliferation Index of CD8+ T-Cells (Mean $\pm$ SD) |
|------------------------|---|---|
| Unstimulated           | 1.05 $\pm$ 0.02                                     | 1.02 $\pm$ 0.01                                     |
| Ag85B (10 $\mu$ g/mL)  | 2.8 $\pm$ 0.3                                       | 1.9 $\pm$ 0.2                                       |
| Positive Control (PHA) | 4.5 $\pm$ 0.5                                       | 3.8 $\pm$ 0.4                                       |

Table 3: Division Index of T-Cell Subsets

The Division Index is the average number of divisions for all original cells in the culture.

| Condition              | Division Index of CD4+ T-Cells (Mean $\pm$ SD) | Division Index of CD8+ T-Cells (Mean $\pm$ SD) |
|------------------------|--|--|
| Unstimulated           | 0.02 $\pm$ 0.01                                | 0.01 $\pm$ 0.01                                |
| Ag85B (10 $\mu$ g/mL)  | 0.45 $\pm$ 0.06                                | 0.15 $\pm$ 0.04                                |
| Positive Control (PHA) | 3.9 $\pm$ 0.4                                  | 3.1 $\pm$ 0.3                                  |

## Conclusion



The Ag85-based T-cell proliferation assay is a powerful tool for studying cellular immune responses to *Mycobacterium tuberculosis*. The detailed protocol provided here, utilizing CFSE dye dilution and flow cytometry, offers a reliable and quantitative method for assessing the proliferation of Ag85-specific T-cells. This assay is highly applicable in the fields of vaccine development, diagnostics, and fundamental immunology research, providing valuable insights into the host-pathogen interactions in tuberculosis. Careful optimization of antigen concentration and incubation times is recommended to achieve the most robust and reproducible results.[6][10]

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